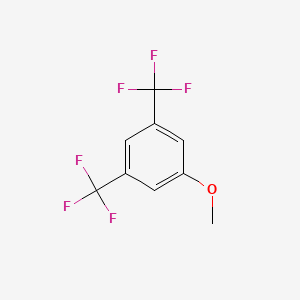

3,5-Bis(trifluoromethyl)anisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZFGUOTUIHWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372255 | |

| Record name | 3,5-Bis(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-60-0 | |

| Record name | 3,5-Bis(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,5-bis(trifluoromethyl)anisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its physical and spectroscopic properties, synthesis, chemical reactivity, and stability. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups on the anisole scaffold significantly influences its electronic character, reactivity, and potential as a building block in the synthesis of novel compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its core physical properties are summarized in the table below, compiled from various chemical suppliers and databases. The presence of two trifluoromethyl groups imparts a high molecular weight and density compared to anisole.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆F₆O | [1] |

| Molecular Weight | 244.14 g/mol | [1] |

| CAS Number | 349-60-0 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 158-160 °C at 760 mmHg | [1][2] |

| Density | 1.352 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.4075 | [1] |

| Flash Point | 158-160 °F | |

| Storage Temperature | 2-8°C | [2][3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the aromatic protons and the methoxy protons. The aromatic region would likely display a singlet for the two equivalent protons at the C2 and C6 positions and another singlet for the proton at the C4 position. The methoxy group protons would appear as a sharp singlet further upfield.

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling. The methoxy carbon would appear as a single peak.

Predicted NMR Data [1]

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic protons, Methoxy protons |

| ¹³C | Aromatic carbons, Methoxy carbon, Trifluoromethyl carbons (quartet) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (methoxy group) |

| ~1600, 1470 | Aromatic C=C stretching |

| ~1350-1100 | Strong C-F stretching (trifluoromethyl groups) |

| ~1250, 1030 | C-O-C stretching (asymmetric and symmetric) |

Mass Spectrometry (MS)

In a mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z 244. Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a [M-15]⁺ ion, and potentially the loss of a trifluoromethyl radical (•CF₃) to give a [M-69]⁺ ion.

Synthesis

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,5-bis(trifluoromethyl)bromobenzene, with sodium methoxide.[2]

Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)bromobenzene[3]

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Sodium methoxide in methanol (30% solution)

-

Copper(I) bromide (CuBr)

-

18-Crown-6

-

Dichloromethane

-

Hydrochloric acid

-

Water

-

Diatomaceous earth

Procedure:

-

In a reaction vessel, combine 3,5-bis(trifluoromethyl)bromobenzene (85 mmol), copper(I) bromide (3 mol%), and 18-crown-6 (7 mol%).

-

Add a 30% solution of sodium methoxide in methanol (92.3 g).

-

Heat the mixture to 105 °C and monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 22 hours.

-

After the reaction is complete, pour the mixture into 175 g of water.

-

Adjust the pH of the aqueous solution to 5-6 by the dropwise addition of hydrochloric acid.

-

Filter the mixture through diatomaceous earth.

-

Extract the aqueous phase twice with 150 g of dichloromethane.

-

Combine the organic phases and purify by vacuum fractional distillation to yield this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups, which significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution under certain conditions.

Electrophilic Aromatic Substitution

The methoxy group of an anisole is typically an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the two meta-positioned trifluoromethyl groups are powerful deactivating groups. Their strong inductive effect withdraws electron density from the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. Electrophilic substitution reactions, if they occur, would require harsh conditions and the substitution pattern would be directed to the positions ortho to the methoxy group (C2 and C6) and para (C4), but the overall reactivity is significantly diminished.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring in this compound makes it a potential substrate for nucleophilic aromatic substitution (SNAᵣ), particularly if a good leaving group is present on the ring. While the methoxy group itself is not a typical leaving group, substitution at other positions could be facilitated by the presence of the trifluoromethyl groups.

Stability

This compound is a stable compound under standard laboratory conditions. The trifluoromethyl group is generally considered to be a stable functional group. However, it can undergo decomposition under harsh conditions, such as in the presence of strong acids or certain transition metal catalysts.[4] Studies on anisole have shown that it can decompose under the action of boron trifluoride and heat.

Relevance in Drug Discovery and Development

The incorporation of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. The -CF₃ group can improve metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and alter the acidity or basicity of nearby functional groups, thereby influencing drug-target interactions.[5] While specific biological activities for this compound are not widely reported, its structural motif is found in various biologically active compounds. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have been investigated as potent growth inhibitors of drug-resistant bacteria.[6] This suggests that this compound is a valuable intermediate for the synthesis of novel therapeutic agents.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a flammable liquid and vapor and may cause skin, eye, and respiratory irritation. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated aromatic compound with distinct chemical properties shaped by the interplay of its methoxy and dual trifluoromethyl substituents. Its synthesis is well-established, and its reactivity is characterized by a deactivated aromatic ring towards electrophilic attack. The unique electronic and physicochemical properties imparted by the trifluoromethyl groups make it a valuable building block in the design and synthesis of new molecules with potential applications in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its chemical properties to aid researchers in its application.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 349-60-0 [chemicalbook.com]

- 3. This compound, CasNo.349-60-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,5-Bis(trifluoromethyl)anisole from 3,5-bis(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 3,5-bis(trifluoromethyl)anisole from 3,5-bis(trifluoromethyl)bromobenzene. The presented methodology is based on a copper-catalyzed nucleophilic aromatic substitution, a common and effective strategy for the formation of aryl ethers. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Overview

The synthesis involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with sodium methoxide in the presence of a copper(I) bromide catalyst and 18-crown-6. The crown ether plays a crucial role in solvating the sodium cation, thereby increasing the nucleophilicity of the methoxide anion.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mmol) | Molar Ratio |

| 3,5-Bis(trifluoromethyl)bromobenzene | C₈H₃BrF₆ | 293.03 | 25 | 85 | 1.0 |

| Sodium Methoxide (30% in Methanol) | CH₃NaO | 54.02 | 92.3 | - | - |

| Copper(I) Bromide | CuBr | 143.45 | 0.366 | 2.55 | 0.03 |

| 18-Crown-6 | C₁₂H₂₄O₆ | 264.32 | 1.57 | 5.95 | 0.07 |

Table 2: Reaction Conditions and Product Details

| Parameter | Value |

| Reaction Temperature | 105 °C |

| Reaction Time | 22 hours |

| Reaction Conversion (by GC) | >97% |

| Yield of Purified Product | 16.5 g (79.4%) |

| Purity of Product (by GC) | >98.5% |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Sodium methoxide solution (30% in methanol)

-

Copper(I) bromide (CuBr)

-

18-Crown-6

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Diatomaceous earth

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum fractional distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 25 g (85 mmol) of 3,5-bis(trifluoromethyl)bromobenzene, 366 mg (3 mol%) of copper(I) bromide, and 1.57 g (7 mol%) of 18-crown-6.

-

Addition of Sodium Methoxide: To the mixture, add 92.3 g of a 30% sodium methoxide solution in methanol.

-

Reaction: Heat the reaction mixture to 105 °C and maintain this temperature for 22 hours with continuous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC), with a target conversion of >97%.[1]

-

Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 175 g of water. Carefully adjust the pH of the aqueous solution to 5-6 by the dropwise addition of hydrochloric acid.[1]

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove any solid precipitates.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous phase twice with 150 g portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purification: Purify the crude product by vacuum fractional distillation to obtain this compound.[1] The expected yield is approximately 16.5 g (79.4%) with a purity of >98.5% as determined by GC.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physical Properties of 1-Methoxy-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3,5-bis(trifluoromethyl)benzene, also known as 3,5-bis(trifluoromethyl)anisole, is a fluorinated aromatic ether. Its unique structure, featuring a methoxy group and two trifluoromethyl groups on a benzene ring, imparts specific chemical characteristics that make it a compound of interest in various scientific fields, including materials science and as a potential intermediate in pharmaceutical synthesis. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties of the benzene ring, enhancing its stability and modifying its reactivity. This guide provides a comprehensive overview of the known physical properties of 1-methoxy-3,5-bis(trifluoromethyl)benzene, detailed experimental protocols for its synthesis and characterization, and logical workflows for property determination.

Core Physical Properties

The physical properties of 1-methoxy-3,5-bis(trifluoromethyl)benzene are crucial for its handling, application, and the design of synthetic routes. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Units |

| Molecular Formula | C₉H₆F₆O | - |

| Molecular Weight | 244.14 | g/mol |

| Appearance | Colorless to light yellow liquid | - |

| Density | 1.352 | g/cm³ at 25°C |

| Boiling Point | 158 - 160 | °C at 760 mmHg |

| Refractive Index | 1.4075 | at 20°C |

| Flash Point | 55.4 | °C |

Experimental Protocols

Synthesis of 1-Methoxy-3,5-bis(trifluoromethyl)benzene

A common method for the synthesis of 1-methoxy-3,5-bis(trifluoromethyl)benzene involves the nucleophilic aromatic substitution of a halogenated precursor. The following protocol is a representative example:

Materials:

-

1-Bromo-3,5-bis(trifluoromethyl)benzene

-

Sodium methoxide solution (e.g., 25% in methanol)

-

Copper(I) bromide (CuBr)

-

18-Crown-6

-

Methanol

-

Dichloromethane

-

Hydrochloric acid (HCl)

-

Water

-

Diatomaceous earth

Procedure:

-

In a reaction vessel, combine 1-bromo-3,5-bis(trifluoromethyl)benzene, a catalytic amount of copper(I) bromide (e.g., 3 mol%), and 18-crown-6 (e.g., 7 mol%).

-

Add the sodium methoxide solution in methanol.

-

Heat the reaction mixture to a temperature sufficient to drive the reaction, for example, 105°C.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Adjust the pH of the aqueous mixture to 5-6 using a dropwise addition of hydrochloric acid.

-

Filter the mixture through diatomaceous earth to remove any solid byproducts.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum fractional distillation to obtain pure 1-methoxy-3,5-bis(trifluoromethyl)benzene.

Determination of Physical Properties: A General Workflow

The characterization of a novel or synthesized compound involves the determination of its physical properties. The following diagram illustrates a general workflow for this process.

Signaling Pathways and Experimental Workflows

Conclusion

1-Methoxy-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic ether with well-defined physical properties. This guide provides a summary of its key characteristics and a detailed protocol for its synthesis, which is valuable for researchers working with this compound. While its direct involvement in biological signaling pathways has not been established, its chemical structure suggests potential as a building block in the development of new pharmaceuticals and materials. Future research may uncover specific applications and biological interactions of this versatile molecule.

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of 3,5-Bis(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)anisole, also known as 1-methoxy-3,5-bis(trifluoromethyl)benzene, is an important fluorinated building block in organic synthesis. Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of two trifluoromethyl groups on the aromatic ring significantly influences its electronic properties and lipophilicity, making it a valuable synthon for introducing these characteristics into target molecules. A thorough understanding of its spectral properties, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed overview of the ¹H and ¹⁹F NMR spectral data for this compound, including experimental protocols and data interpretation.

Chemical Structure and NMR-Active Nuclei

The chemical structure of this compound is shown below. The key NMR-active nuclei are protons (¹H) and fluorine-19 (¹⁹F).

Structure:

¹H and ¹⁹F NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹⁹F NMR spectral data for this compound. The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard for ¹H NMR and trichlorofluoromethane (CFCl₃) as the external or internal standard for ¹⁹F NMR.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic Protons (H-2, H-4, H-6) |

| ~3.9 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Note: The exact chemical shifts of the aromatic protons can vary slightly and may appear as a complex multiplet due to second-order effects. In many representations, due to the symmetry of the molecule, the H-2 and H-6 protons are chemically equivalent, and the H-4 proton is unique. This can lead to the appearance of two distinct signals for the aromatic region under high resolution.

Table 2: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | Trifluoromethyl Groups (-CF₃) |

Note: The two trifluoromethyl groups are chemically equivalent due to the symmetry of the molecule and therefore appear as a single sharp singlet in the ¹⁹F NMR spectrum.

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality NMR data. Below is a typical experimental protocol for obtaining the ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time: ~3-4 seconds

-

-

Processing:

-

Fourier transformation.

-

Phase and baseline correction.

-

Referencing of the spectrum to the TMS signal at 0.00 ppm.

-

¹⁹F NMR Spectroscopy

-

Spectrometer: A 400 MHz (or compatible) NMR spectrometer with a fluorine probe.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 64-256

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~1-2 seconds

-

-

Processing:

-

Fourier transformation.

-

Phase and baseline correction.

-

Referencing of the spectrum to an external standard of CFCl₃ at 0.00 ppm.

-

Logical Workflow for NMR Data Acquisition and Analysis

The process of obtaining and interpreting NMR data for this compound can be visualized as a logical workflow.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide distinct and easily interpretable signals that are invaluable for its identification and for monitoring its chemical transformations. The symmetrical nature of the molecule simplifies the spectra, with the methoxy and trifluoromethyl groups each giving rise to a single resonance. The aromatic region in the ¹H NMR spectrum, while potentially complex, provides a characteristic fingerprint. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible data, which is essential for rigorous scientific research and development in the chemical and pharmaceutical industries.

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3,5-Bis(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-bis(trifluoromethyl)anisole. The information presented herein is essential for the structural elucidation and analytical characterization of this and structurally related compounds in various research and development settings.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and plausible relative abundances for this compound under typical EI-MS conditions. The molecular weight of this compound is 244.14 g/mol .[1]

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance (%) |

| 244 | [M]•+ | - | 85 |

| 229 | [M - CH₃]• | •CH₃ | 100 (Base Peak) |

| 215 | [M - CHO]•+ | •CHO | 20 |

| 195 | [M - CH₃ - HF]•+ | •CH₃, HF | 30 |

| 175 | [M - CF₃]•+ | •CF₃ | 45 |

| 147 | [C₇H₃F₂O]•+ | •CF₃, CO | 15 |

| 127 | [C₇H₃FO]•+ | •CF₃, CO, HF | 10 |

| 108 | [C₆H₃F]•+ | •CF₃, CO, F | 5 |

| 75 | [C₆H₃]•+ | •CF₃, CO, F, HF | 8 |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be driven by the stability of the aromatic ring and the presence of the trifluoromethyl and methoxy functional groups. The primary fragmentation events are likely to involve the loss of a methyl radical from the methoxy group, followed by rearrangements and further fragmentation of the trifluoromethyl groups.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Bis(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,5-Bis(trifluoromethyl)anisole. Due to the absence of a publicly available, fully characterized IR spectrum for this specific molecule, this document outlines the expected vibrational modes based on the analysis of its constituent functional groups: an aromatic ether and a benzene ring substituted with two trifluoromethyl groups. This guide also furnishes a detailed experimental protocol for acquiring a high-quality Fourier Transform Infrared (FT-IR) spectrum of the compound and presents a logical workflow for spectral analysis and interpretation. This information is intended to assist researchers in identifying and characterizing this compound and similar fluorinated aromatic ethers.

Introduction to the Infrared Spectroscopy of Aromatic Ethers

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular "fingerprint," providing valuable information about the functional groups present in a molecule.

Ethers are characterized by the presence of a C-O-C linkage. The key diagnostic absorptions for ethers in the IR spectrum are the C-O stretching vibrations. Aromatic ethers, such as anisole, exhibit two distinct C-O stretching bands due to the asymmetry of the C-O-C bond, where one carbon is part of the aromatic ring and the other is part of an alkyl group.[1][2][3] These typically appear as strong bands in the 1300-1000 cm⁻¹ region.[4]

The presence of trifluoromethyl (CF₃) groups introduces strong carbon-fluorine (C-F) stretching vibrations, which are typically observed in the 1360-1000 cm⁻¹ range.[5] The high electronegativity of fluorine atoms and the strength of the C-F bond result in very intense IR absorptions.[5] In molecules with multiple fluorine atoms, the C-F stretching band often splits into symmetric and asymmetric modes.[5]

Expected Infrared Vibrational Modes of this compound

The following table summarizes the expected vibrational modes, their corresponding wavenumber ranges, and the structural features responsible for these absorptions. These predictions are based on established group frequencies for aromatic ethers and trifluoromethylated benzenes.[1][4][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃) of Anisole | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1330 | C-CF₃ Stretch | Aromatic-Trifluoromethyl | Strong |

| 1300 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1175 - 1115 | Symmetric and Asymmetric C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Medium to Strong |

| Below 900 | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern | Strong |

Experimental Protocol for Acquiring the FT-IR Spectrum

To obtain an experimental FT-IR spectrum of this compound, which is a liquid at room temperature, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a convenient technique for liquid samples, requiring minimal sample preparation.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a zinc selenide (ZnSe) or diamond crystal).

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Perform a background scan to acquire a spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small drop of this compound directly onto the center of the ATR crystal. Only a minimal amount is needed to cover the crystal surface.

-

-

Spectrum Acquisition:

-

Position the ATR anvil or press over the sample and apply gentle pressure to ensure good contact between the liquid and the crystal.

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectral resolution should be set to at least 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the Fourier transform to generate the infrared spectrum.

-

Process the spectrum by performing a baseline correction if necessary.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Compare the experimental spectrum with the expected vibrational modes outlined in Table 1 for interpretation and assignment.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue. Ensure the crystal is completely dry before the next use.

-

Workflow for IR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of an unknown compound, such as this compound, using infrared spectroscopy.

Caption: A flowchart illustrating the key steps in the infrared spectral analysis of a chemical compound.

Conclusion

The infrared spectrum of this compound is expected to be dominated by strong absorptions arising from the C-O-C stretching of the aromatic ether group and the C-F stretching of the two trifluoromethyl substituents. The characteristic bands predicted in this guide provide a solid foundation for the identification and characterization of this molecule. By following the detailed experimental protocol, researchers can obtain a high-quality FT-IR spectrum. The provided workflow for spectral analysis offers a systematic approach to interpreting the obtained data, leading to a confident structural confirmation. This technical guide serves as a valuable resource for scientists and professionals working with fluorinated aromatic compounds in research and development.

References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Electronic Properties of 3,5-Bis(trifluoromethyl)anisole

This technical guide provides a comprehensive overview of the electronic properties of 3,5-Bis(trifluoromethyl)anisole, a molecule of significant interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring profoundly influences its electronic structure and reactivity. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic ether. The methoxy group (-OCH₃) is a moderate electron-donating group, while the two trifluoromethyl groups (-CF₃) at the meta positions are powerful electron-withdrawing groups. This unique substitution pattern creates a molecule with distinct electronic characteristics that are crucial for its application as a building block in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[1] Understanding the electronic properties of this molecule is essential for predicting its reactivity, molecular interactions, and potential applications. The trifluoromethyl group is known to enhance properties such as lipophilicity and metabolic stability in drug candidates.

Electronic Properties

Direct experimental data on the electronic properties of this compound is limited in the available scientific literature. However, computational studies on analogous compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety provide valuable insights into its likely electronic characteristics.

Calculated Electronic Properties of Analogous Compounds

The following table summarizes key electronic properties derived from Density Functional Theory (DFT) calculations on structurally related molecules. These values can be considered indicative of the electronic nature of this compound.

| Property | Analogous Compound | Calculated Value | Computational Method | Reference |

| HOMO-LUMO Energy Gap (ΔE) | 3,5-Bis(trifluoromethyl)phenylboronic acid | 0.165 eV | B3LYP/6-311G(d,p) | [2] |

| HOMO Energy | 3,5-Bis(trifluoromethyl)phenylboronic acid | -0.357 eV | B3LYP/6-311G(d,p) | [2] |

| LUMO Energy | 3,5-Bis(trifluoromethyl)phenylboronic acid | -0.192 eV | B3LYP/6-311G(d,p) | [2] |

| HOMO-LUMO Energy Gap (ΔE) | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | 5.54 eV | B3LYP/6-311+G(d,p) | [3] |

Note: The significant difference in the HOMO-LUMO gap between the two analogous compounds highlights the influence of the other functional groups on the overall electronic structure. The boronic acid group in the first compound leads to a much smaller calculated gap compared to the stearamide derivative. For this compound, the electronic influence of the methoxy group will determine the actual values.

Influence of Substituents on Electronic Properties

The electronic properties of this compound are a result of the interplay between the electron-donating methoxy group and the two strongly electron-withdrawing trifluoromethyl groups.

-

Trifluoromethyl Groups (-CF₃): These are among the most powerful electron-withdrawing groups in organic chemistry.[4][5] They primarily exert a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly lowers the electron density of the aromatic ring, making it more electron-deficient. This increased electrophilic character is a key feature of molecules containing this moiety.[4][5]

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance (+R effect) by donating a lone pair of electrons from the oxygen atom to the aromatic π-system. It also has a weak electron-withdrawing inductive effect (-I). Overall, it is considered an activating group in electrophilic aromatic substitution.

In this compound, the strong -I effect of the two CF₃ groups is expected to dominate, leading to a highly electron-deficient aromatic ring. The electron-donating +R effect of the methoxy group will partially counteract this, but the overall character of the molecule is anticipated to be electrophilic.

Experimental Protocols for Determining Electronic Properties

Determination of Dipole Moment

The dipole moment of a molecule is a measure of the separation of positive and negative charges. It can be determined experimentally using several methods.

-

Stark Effect in Microwave Spectroscopy: This gas-phase technique provides highly accurate dipole moment values by measuring the splitting of rotational energy levels in the presence of an external electric field.[6][7]

-

Heterodyne-Beat Method: This solution-phase method involves measuring the dielectric constants of dilute solutions of the polar molecule in a non-polar solvent.[8] The Guggenheim method is often used to analyze the concentration-dependent measurements of relative permittivity and refractive index to calculate the dipole moment.[9]

Determination of Ionization Potential

The ionization potential (or ionization energy) is the energy required to remove an electron from a molecule in the gaseous state.

-

Photoelectron Spectroscopy (PES): This is a powerful technique for determining molecular ionization potentials.[10] The sample is irradiated with high-energy photons (UV for valence electrons, X-rays for core electrons), causing the ejection of electrons.[11][12][13] The kinetic energy of the ejected photoelectrons is measured, and from this, the binding energy (ionization potential) of the electrons in different molecular orbitals can be determined.[11][14]

Determination of Electron Affinity

Electron affinity is the energy released when an electron is added to a neutral molecule in the gaseous state to form a negative ion.

-

Electron Capture Mass Spectrometry (EC-MS): This technique is particularly effective for compounds with positive electron affinities, i.e., electrophiles.[15] Low-energy electrons are used to ionize the sample through electron capture, forming negative ions. By analyzing the energy dependence of this process, the electron affinity can be determined.

Visualizations

Computational Workflow for Electronic Property Determination

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of a molecule like this compound using Density Functional Theory (DFT).

Synthesis of a Key Precursor

The following diagram illustrates a synthetic pathway to 3,5-bis(trifluoromethyl)bromobenzene, a key intermediate for the synthesis of this compound.[1]

Conclusion

This compound is a molecule with a highly electron-deficient aromatic ring due to the presence of two powerful trifluoromethyl substituents. While direct experimental data on its electronic properties are scarce, computational studies on analogous compounds suggest a large HOMO-LUMO gap and a significant electrophilic character. The established experimental protocols for determining dipole moment, ionization potential, and electron affinity can be applied to obtain precise quantitative data for this compound. A deeper understanding of these electronic properties will facilitate the rational design of new pharmaceuticals and advanced materials based on the 3,5-bis(trifluoromethyl)phenyl scaffold.

References

- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 2. ijltet.org [ijltet.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. sfu.ca [sfu.ca]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. pubs.aip.org [pubs.aip.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Photoelectron Spectroscopy | PNNL [pnnl.gov]

- 14. youtube.com [youtube.com]

- 15. Electron capture ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Lipophilicity and Solubility of 3,5-Bis(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)anisole is an aromatic organic compound characterized by a methoxy group and two trifluoromethyl substituents on a benzene ring. The presence of the trifluoromethyl (CF3) groups significantly influences the molecule's physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. The CF3 group is a strong electron-withdrawing moiety known to enhance metabolic stability and membrane permeability of drug candidates by increasing their lipophilicity. This guide provides a comprehensive overview of the lipophilicity and solubility of this compound, including a calculated logP value, and outlines detailed experimental protocols for the determination of these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C9H6F6O | --INVALID-LINK-- |

| Molecular Weight | 244.14 g/mol | --INVALID-LINK-- |

| Boiling Point | 158-160 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.352 g/cm³ | --INVALID-LINK-- |

| Calculated logP | 3.73280 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

Lipophilicity and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. A higher logP value indicates greater lipophilicity.

The calculated logP value for this compound is 3.73280 [1]. This positive and relatively high value suggests that the compound is significantly more soluble in lipids and organic solvents than in water, a characteristic largely imparted by the two trifluoromethyl groups.

Experimental Protocols

Precise determination of lipophilicity and solubility is essential for drug development. The following are detailed, standard experimental protocols that can be employed to measure these properties for this compound.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Methodology:

-

Preparation of Pre-saturated Solvents: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A stock solution of this compound is prepared in pre-saturated n-octanol.

-

Partitioning: A known volume of the n-octanol stock solution is added to a known volume of the pre-saturated aqueous buffer in a flask.

-

Equilibration: The flask is sealed and shaken at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous phases are clearly separated. Centrifugation can be used to facilitate this process.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation of Undissolved Solid: The solution is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Logical Workflow and Visualization

The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural component in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated as Cholesteryl Ester Transfer Protein (CETP) inhibitors. The following diagram illustrates a generalized workflow for the screening and evaluation of such compounds.

Caption: Generalized workflow for the discovery of CETP inhibitors.

The following diagram illustrates a typical workflow for screening novel antibacterial compounds, a field where 3,5-bis(trifluoromethyl)phenyl derivatives have also been explored.

Caption: Workflow for antibacterial compound screening and development.

Conclusion

This compound is a highly lipophilic and likely poorly water-soluble compound, properties primarily dictated by its two trifluoromethyl groups. These characteristics make the 3,5-bis(trifluoromethyl)phenyl scaffold a valuable component in the design of new chemical entities in drug discovery, where modulation of lipophilicity is key to achieving desired pharmacokinetic profiles. While experimental data on the lipophilicity and solubility of the parent anisole are not widely published, established protocols such as the shake-flask method can be reliably used for their determination. The provided workflows illustrate the logical progression from synthesis and characterization to the identification of lead compounds in drug discovery programs that may utilize this important chemical moiety.

References

Reactivity of the Methoxy Group in 3,5-Bis(trifluoromethyl)anisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the methoxy group in 3,5-bis(trifluoromethyl)anisole. The presence of two powerful electron-withdrawing trifluoromethyl groups on the aromatic ring profoundly influences the molecule's overall reactivity. This document details the primary reaction pathway for the methoxy group—ether cleavage—and discusses the highly deactivated nature of the aromatic ring towards electrophilic substitution. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction: Molecular Structure and Electronic Effects

This compound (CAS: 349-60-0) is an aromatic ether characterized by a methoxy group (-OCH₃) and two trifluoromethyl (-CF₃) groups substituted on a benzene ring.[1][2] The reactivity of this molecule is dominated by the powerful and opposing electronic effects of its substituents.

-

Trifluoromethyl Groups (-CF₃): These are exceptionally strong electron-withdrawing groups due to the high electronegativity of fluorine. They deactivate the aromatic ring towards electrophilic attack by inductively pulling electron density away from the π-system.[3]

-

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is an electron-donating group through resonance, capable of stabilizing adjacent positive charges, which typically makes it an activating, ortho-, para-director in electrophilic aromatic substitution (EAS).[4][5] However, it is also moderately electron-withdrawing by induction.

In this compound, the combined inductive effect of the two -CF₃ groups overwhelms the resonance donation of the methoxy group, resulting in a highly electron-deficient (deactivated) aromatic ring. This electronic environment dictates that the most significant point of reactivity is not the ring itself, but the C-O bonds of the ether linkage.

Reactivity of the Methoxy Group: O-Demethylation (Ether Cleavage)

The primary and most synthetically useful reaction involving the methoxy group in this molecule is ether cleavage, specifically O-demethylation, to yield 3,5-bis(trifluoromethyl)phenol. Due to the stability of the aryl ether bond, this transformation requires strong reagents.

Mechanism and Reagents

Acid-catalyzed cleavage is the standard method for cleaving ethers.[6][7] For aryl methyl ethers, Lewis acids are particularly effective. Boron tribromide (BBr₃) is a premier reagent for this purpose, as it readily coordinates to the ether oxygen and facilitates the cleavage of the methyl C-O bond under relatively mild conditions.[8]

The reaction proceeds via an Sₙ2 mechanism:

-

Lewis Acid Coordination: The Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic ether oxygen. This step turns the methoxy group into an excellent leaving group.

-

Nucleophilic Attack: A bromide ion (from BBr₃ or another equivalent) attacks the methyl carbon in a concerted Sₙ2 fashion. The aryl C-O bond remains intact because sp²-hybridized carbons are not susceptible to Sₙ2 attack.[9]

-

Hydrolysis (Workup): Subsequent aqueous workup hydrolyzes the resulting boron-oxygen bond to liberate the final product, 3,5-bis(trifluoromethyl)phenol.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, involve the attack of an electrophile on the electron-rich aromatic ring.[10][11][12] For this compound, the ring is severely deactivated by the two -CF₃ groups, making EAS reactions extremely sluggish and requiring harsh conditions.[3][5]

While the methoxy group directs electrophiles to the ortho (2,6) and para (4) positions, the strong deactivation means that achieving substitution is synthetically challenging. If a reaction were forced to occur, the least deactivated positions (ortho and para to the -OCH₃ group) would be the expected sites of substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group.[13][14] While the -CF₃ groups make the ring electron-poor and thus activate it for nucleophilic attack, the methoxy group is a very poor leaving group. Direct displacement of the methoxy group by a nucleophile is not a viable reaction pathway under standard SNAr conditions.

Key Experimental Protocol: O-Demethylation

The following protocol is a representative procedure for the O-demethylation of this compound to 3,5-bis(trifluoromethyl)phenol using boron tribromide, adapted from established methodologies for aryl methyl ether cleavage.[8]

Objective: To synthesize 3,5-bis(trifluoromethyl)phenol from this compound.

Reaction Scheme: Ar-OCH₃ + BBr₃ → Ar-OH + CH₃Br (where Ar = 3,5-bis(trifluoromethyl)phenyl)

Materials and Equipment:

-

This compound

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is sealed with a septum and placed under an inert atmosphere of nitrogen or argon.

-

Dissolution: Anhydrous dichloromethane is added via syringe to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Boron tribromide solution (1.1 - 1.5 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred vigorously at 0 °C for 1 hour, then allowed to warm slowly to room temperature. The reaction is stirred for an additional 6-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of methanol until gas evolution ceases. This is followed by the slow addition of deionized water.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 3,5-bis(trifluoromethyl)phenol, can be purified by column chromatography on silica gel or by recrystallization if solid.[15]

Quantitative Data Summary

The following table summarizes typical parameters for the O-demethylation protocol. Yields are generally high for this type of reaction, but depend on the precise conditions and purity of reagents.

| Parameter | Value / Description | Purpose |

| Starting Material | This compound | Substrate for demethylation |

| Reagent | Boron Tribromide (BBr₃) | Lewis acid to activate the ether |

| Stoichiometry | 1.1 - 1.5 equivalents of BBr₃ | Ensures complete reaction |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, standard for this reaction |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |

| Reaction Time | 6 - 12 hours | Allows for completion of the reaction |

| Workup | Aqueous wash, extraction | To quench the reaction and isolate the product |

| Expected Product | 3,5-Bis(trifluoromethyl)phenol[15] | The desired demethylated compound |

| Typical Yield | > 85% (Estimated based on similar reactions) | Efficiency of the transformation |

Conclusion

The reactivity of this compound is primarily centered on the methoxy group. The strong electron-withdrawing nature of the two trifluoromethyl substituents renders the aromatic ring highly resistant to electrophilic attack while making the ether linkage susceptible to cleavage by strong Lewis acids like boron tribromide. This O-demethylation reaction provides an efficient and high-yielding route to 3,5-bis(trifluoromethyl)phenol, a valuable intermediate in medicinal chemistry and materials science.[16] Understanding these reactivity principles is crucial for designing synthetic pathways that utilize this and related fluorinated aromatic compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS: 349-60-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,5-Bis(trifluoromethyl)phenol | 349-58-6 [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

Thermal Stability and Decomposition of 3,5-Bis(trifluoromethyl)anisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,5-bis(trifluoromethyl)anisole. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from analogous compounds, particularly anisole, to propose potential decomposition pathways and relevant analytical methodologies. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, offering insights into its handling, stability, and potential degradation products under thermal stress.

Introduction

This compound is an aromatic ether characterized by the presence of two highly electronegative trifluoromethyl groups on the benzene ring. These substituents significantly influence the molecule's chemical and physical properties, including its thermal stability. Understanding the behavior of this compound at elevated temperatures is crucial for its application in pharmaceutical synthesis and other industrial processes where thermal stress may be a factor. This guide outlines the known properties of this compound, proposes a likely thermal decomposition pathway based on studies of anisole, and provides detailed, hypothetical experimental protocols for its thermal analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C9H6F6O | [1] |

| Molecular Weight | 244.136 g/mol | [1] |

| Boiling Point | 158 °C at 760 mmHg | [1] |

| Flash Point | 55.4 °C | [1] |

| Density | 1.352 g/cm³ | [1] |

| Refractive Index | 1.4075 | [1] |

| Storage Temperature | Room Temperature | [2] |

Proposed Thermal Decomposition Pathway

Applying this model to this compound, the proposed initial step of thermal decomposition is the formation of the 3,5-bis(trifluoromethyl)phenoxy radical and a methyl radical. The presence of the electron-withdrawing trifluoromethyl groups is expected to influence the stability of the resulting radical and subsequent reaction pathways. A proposed logical workflow for this decomposition is illustrated in the diagram below.

Caption: Proposed initial steps in the thermal decomposition of this compound.

Hypothetical Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7][8][9] The following sections detail proposed experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.[8][9][10]

Objective: To determine the onset and completion temperatures of decomposition for this compound and to quantify mass loss during thermal degradation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the mass loss as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different temperature ranges.

A logical workflow for a TGA experiment is depicted below.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events such as melting, crystallization, and decomposition.[7][11][12][13]

Objective: To determine the melting point and decomposition temperature and enthalpy of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to 200 °C at 10 °C/min to observe the melting transition.

-

Cool to 25 °C at 10 °C/min.

-

Reheat from 25 °C to 400 °C at 10 °C/min to observe decomposition.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Determine the melting point (Tm) from the peak of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.

-

Determine the onset and peak temperatures of the exothermic decomposition event.

-

Calculate the enthalpy of decomposition (ΔHdecomp) from the area of the decomposition peak.

A logical workflow for a DSC experiment is depicted below.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Analysis Data Summary

Based on the analysis of structurally similar compounds, a hypothetical summary of expected TGA and DSC data for this compound is presented in Table 2. It is important to note that these are predictive values and require experimental verification. For comparison, the decomposition temperature of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) is reported to be around 285 °C.[14]

| Parameter | Expected Value | Technique |

| Melting Point (Tm) | ~55 °C | DSC |

| Onset of Decomposition (Tonset) | > 200 °C | TGA/DSC |

| Peak Decomposition Temperature (Tpeak) | > 250 °C | TGA/DSC |

| Major Mass Loss Step | One primary step | TGA |

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a reasonable approximation of its behavior can be inferred from the well-documented pyrolysis of anisole. The proposed decomposition pathway initiates with the homolytic cleavage of the O-CH₃ bond. The presence of two trifluoromethyl groups is anticipated to significantly impact the stability of the molecule and the subsequent reactivity of the resulting phenoxy radical.

To fully characterize the thermal properties of this compound, rigorous experimental investigation using TGA and DSC is essential. The detailed protocols provided in this guide offer a robust starting point for such studies. The data obtained from these experiments will be invaluable for ensuring the safe handling, storage, and application of this compound in research and industrial settings.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 349-60-0 [sigmaaldrich.com]

- 3. research-hub.nrel.gov [research-hub.nrel.gov]

- 4. aidic.it [aidic.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. ISIS Thermogravimetric Analysis [isis.stfc.ac.uk]

- 9. mt.com [mt.com]

- 10. publications.aston.ac.uk [publications.aston.ac.uk]

- 11. campuscore.ariel.ac.il [campuscore.ariel.ac.il]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 3,5-Bis(trifluoromethyl)anisole (CAS No. 349-60-0), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 1-Methoxy-3,5-bis(trifluoromethyl)benzene, 3,5-Bis(trifluoromethyl)phenyl methyl ether | [2][3] |

| CAS Number | 349-60-0 | [1][4] |

| Molecular Formula | C9H6F6O | [2][3] |

| Molecular Weight | 244.13 g/mol | [2] |

| Appearance | Colorless liquid or powder | [3][4] |

| Boiling Point | 158-160 °C at 760 mmHg | [2][3][4] |

| Density | 1.352 g/cm³ | [2] |

| Flash Point | 55.4 °C | [2] |

| Refractive Index | 1.4075 | [2] |

| Storage Temperature | Ambient Temperature; Store in a cool, dry, well-ventilated area.[4] Sealed in dry, 2-8°C. | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | Hazard Statement | Signal Word | Pictograms | Reference |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | Warning | GHS02 | [4][5] |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | [4] |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 | [6] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 | [4] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[7] Vapors may cause dizziness or suffocation.[8]

-

Skin Contact: Causes skin irritation.[4] May be harmful if absorbed through the skin.[7]

-

Eye Contact: Causes serious eye irritation.[6]

-

Ingestion: May be harmful if swallowed.[7] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[8]

Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Use non-sparking tools and explosion-proof equipment.[8][10]

-

Ground and bond containers when transferring material to prevent static discharge.[5][8]

-

Avoid contact with skin and eyes.[8]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

-

Keep away from incompatible materials such as oxidizing agents and strong acids.[10]

-

Store in a flammables-area.[8]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use water spray.[7]

-

Specific Hazards: Flammable liquid and vapor.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Hazardous combustion products include carbon oxides.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[8]

Experimental Protocols and Workflows

General Laboratory Handling Workflow:

Caption: General handling workflow for this compound.

Emergency Response Logic:

Caption: Emergency response logic for exposure incidents.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information. All laboratory personnel should be thoroughly trained on the hazards and proper handling procedures for this chemical before use.

References

- 1. This compound | 349-60-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, CasNo.349-60-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. This compound | 349-60-0 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-(Trifluoromethyl)anisole | C8H7F3O | CID 96691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gustavus.edu [gustavus.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.es [fishersci.es]

- 10. nj.gov [nj.gov]

Methodological & Application

3,5-Bis(trifluoromethyl)anisole: A Versatile Building Block for Advanced Agrochemicals

Application Note AN-AGRO-0305

Introduction

3,5-Bis(trifluoromethyl)anisole is a fluorinated aromatic compound that serves as a key starting material and intermediate in the synthesis of a variety of agrochemicals. The presence of two trifluoromethyl groups on the phenyl ring imparts unique properties, including high chemical and metabolic stability, increased lipophilicity, and strong electron-withdrawing effects. These characteristics are highly desirable in the design of modern herbicides, insecticides, and fungicides, as they can enhance the efficacy, selectivity, and persistence of the active ingredients. This document outlines the application of this compound as a building block for the synthesis of agrochemical safeners and discusses its potential for the development of other classes of crop protection agents.

Application in Herbicide Safeners

A primary application of this compound is in the production of herbicide safeners. These compounds are crucial in modern agriculture as they protect crops from the phytotoxic effects of herbicides without compromising weed control. The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in a class of safeners based on phenoxy carboxylic acids.

The synthetic pathway involves the conversion of this compound to the corresponding phenol, which is then further derivatized to the active safener molecule.

Logical Workflow for Safener Synthesis

Caption: Synthetic pathway from this compound to herbicide safeners.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)phenol via Demethylation of this compound

This protocol describes the O-demethylation of this compound to yield 3,5-bis(trifluoromethyl)phenol, a key intermediate for herbicide safeners. Due to the presence of two strongly electron-withdrawing trifluoromethyl groups, harsh conditions are required for the ether cleavage.

Materials:

-

This compound

-

Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-